
GN6958
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
GN6958 is a non-peptidic selective SUMO-sentrin specific protease (SENP)1 protease inhibitor . It is a 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivative .
Synthesis Analysis
This compound was developed based on the hypoxia-inducible factor (HIF)-1α inhibitor 1 (GN6767) . The direct interaction of compound 1 with SENP1 protein in cells was observed by the pull-down experiments using the biotin-tagged compound 2 coated on the streptavidin affinity column .
Chemical Reactions Analysis
Among the various 1-[4-(N-benzylamino)phenyl]-3-phenylurea derivatives tested, compounds 3 and this compound suppressed HIF-1α accumulation in a concentration-dependent manner without affecting the expression level of tubulin protein in HeLa cells .
Applications De Recherche Scientifique
Rôle dans le microenvironnement tumoral
GN6958 joue un rôle significatif dans le microenvironnement tumoral (MET). Le MET désigne les cellules cancéreuses/non cancéreuses, les cytokines, les chimiokines et divers autres facteurs autour des tumeurs . This compound contribue à maintenir la sumoylation à un certain niveau stoechiométrique en supprimant l'activité de SENP1 et SENP2 . Ceci est crucial car les protéines impliquées dans la tumorigenèse guidant plusieurs processus biologiques, y compris l'organisation de la chromatine, la réparation de l'ADN, la transcription, le trafic des protéines et la conduction des signaux, dépendent de la sumoylation .
Implications thérapeutiques dans le cancer
This compound a des implications thérapeutiques dans le traitement du cancer. Il a été constaté que le ciblage de la sumoylation peut intervenir dans le MET et améliorer le pronostic tumoral . Le produit synthétisé this compound supprime l'activité de SENP1 et SENP2, qui sont impliquées dans la tumorigenèse .
Rôle dans la modification post-traductionnelle
La modification post-traductionnelle (MPT) est un mécanisme essentiel pour améliorer la diversité fonctionnelle des protéines et ajuster leurs réseaux de signalisation . This compound joue un rôle dans la MPT en modulant la modification Ub/Ubl, qui est une MPT prévalente .
Rôle dans le trafic des protéines
Le trafic des protéines est un processus cellulaire vital, et this compound joue un rôle dans ce processus par son implication dans la sumoylation . La sumoylation est connue pour affecter le trafic des protéines .
Rôle dans la régulation du cycle cellulaire
This compound joue également un rôle dans la régulation du cycle cellulaire. La sumoylation, à laquelle this compound est impliqué, est connue pour jouer un rôle dans la régulation du cycle cellulaire<a aria-label="1: " data-citationid="9685d2b0-abbf-0b3d-c7eb-2a6d35483035-30" h="ID=SERP,5015.1" href="https://ehoonline.biomedcentral.com/articles/10.1186/s40164-023-004
Mécanisme D'action
Target of Action
GN6958 is a non-peptidic selective inhibitor of SUMO-sentrin specific protease 1 (SENP1) . SENP1 is a major deSUMOylase enzyme that efficiently removes small ubiquitin-related modifier (SUMO) proteins from their target substrates . This enzyme plays a crucial role in various biological pathways such as cancer, cell growth and differentiation, ribosome biogenesis, and transcriptional regulation .
Mode of Action
This compound inhibits the protease activity of SENP1 in a concentration-dependent manner . The direct interaction of this compound with SENP1 protein in cells has been observed .
Biochemical Pathways
The primary biochemical pathway affected by this compound is SUMOylation, a post-translational modification process that involves the attachment of SUMO proteins to target proteins . This process regulates protein-protein interactions, subcellular localization, and transcriptional activity of target proteins . By inhibiting SENP1, this compound disrupts the dynamic balance of SUMOylation and deSUMOylation, thereby affecting the functions of proteins involved in tumorigenesis and other biological processes .
Pharmacokinetics
Its selective inhibition against senp1 protease activity suggests that it may have favorable bioavailability .
Result of Action
The molecular effect of this compound involves the suppression of SENP1 activity, leading to an increase in SUMOylated proteins . On a cellular level, this results in the suppression of HIF-1α accumulation, which can influence various cellular processes, including cell survival, angiogenesis, and energy metabolism .
Orientations Futures
Analyse Biochimique
Biochemical Properties
GN6958 plays a significant role in biochemical reactions, particularly in the process of deSUMOylation . It interacts with enzymes such as SENP1, a SUMO-specific protease, and inhibits its activity . This interaction alters the balance of SUMOylation and deSUMOylation, impacting the function of various proteins and biomolecules within the cell .
Cellular Effects
The effects of this compound on cellular processes are profound. By inhibiting SENP1, this compound influences cell function by altering the SUMOylation status of various proteins . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to SENP1 and inhibiting its activity . This prevents SENP1 from removing SUMO from target proteins, thereby altering their function . The changes in protein function can lead to alterations in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
Preliminary studies suggest that this compound is stable and does not degrade rapidly
Dosage Effects in Animal Models
Early studies suggest that this compound may have a threshold effect, with increased efficacy at higher doses . The potential for toxic or adverse effects at high doses is still being explored .
Metabolic Pathways
This compound is involved in the SUMOylation-deSUMOylation pathway . It interacts with the enzyme SENP1 and inhibits its activity, thereby altering the balance of SUMOylation and deSUMOylation within the cell . This can impact metabolic flux and the levels of various metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are areas of active research. Preliminary studies suggest that this compound may interact with various transporters or binding proteins, which could influence its localization or accumulation within the cell .
Subcellular Localization
Early studies suggest that this compound may be directed to specific compartments or organelles within the cell, potentially through targeting signals or post-translational modifications .
Propriétés
IUPAC Name |
ethyl 3-[[4-[methyl(phenylcarbamoyl)amino]anilino]methyl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3/c1-3-30-23(28)19-9-7-8-18(16-19)17-25-20-12-14-22(15-13-20)27(2)24(29)26-21-10-5-4-6-11-21/h4-16,25H,3,17H2,1-2H3,(H,26,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRROUJPHZPIWBN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=CC(=C1)CNC2=CC=C(C=C2)N(C)C(=O)NC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
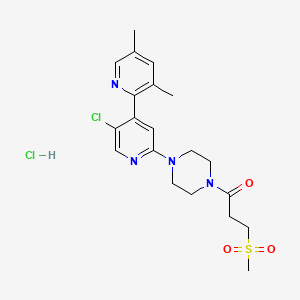
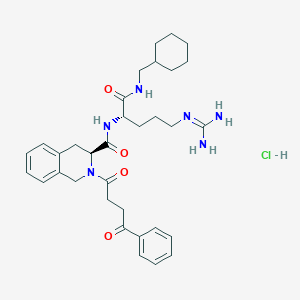
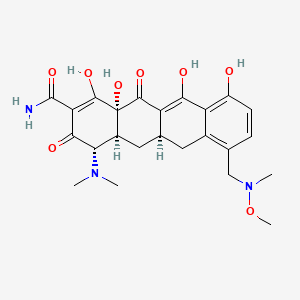
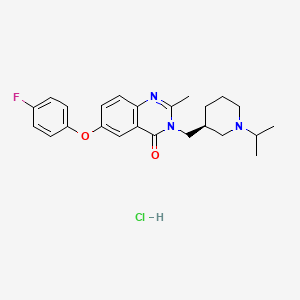

![3-[[4-(dimethylamino)-1-naphthalenyl]methylidene]-1H-indol-2-one](/img/structure/B560416.png)

![2-[3-[(3R)-3-[[2-chloro-3-(trifluoromethyl)phenyl]methyl-(2,2-diphenylethyl)amino]butoxy]phenyl]acetic acid;hydrochloride](/img/structure/B560420.png)
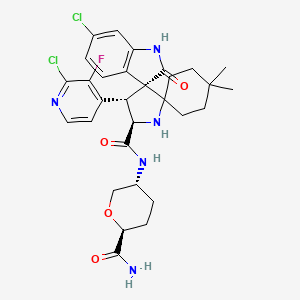
![4-[2-(3,5-Dimethoxyphenyl)ethenyl]pyridine](/img/structure/B560423.png)

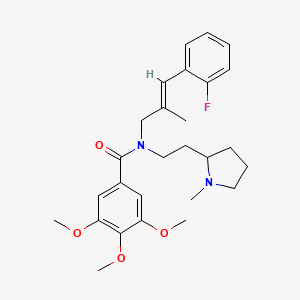
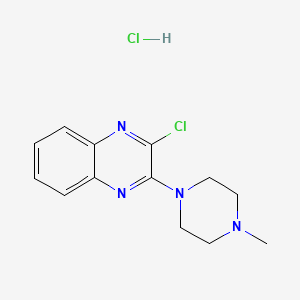
![4-(9H-carbazol-4-yloxy)-1-[2-(2-methoxyphenoxy)ethylamino]butan-2-ol](/img/structure/B560432.png)
